molecular formula C15H13NO4 B13851290 5-(2-Nitroethenyl)-2-(benzyloxy)phenol

5-(2-Nitroethenyl)-2-(benzyloxy)phenol

Cat. No.: B13851290
M. Wt: 271.27 g/mol
InChI Key: MLMRBRNHJIPYNM-CMDGGOBGSA-N
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Description

5-(2-Nitroethenyl)-2-(benzyloxy)phenol is an organic compound with a complex structure that includes a nitroethenyl group and a benzyloxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol typically involves the reaction of 2-(benzyloxy)phenol with a nitroethenyl precursor under specific conditions. One common method involves the use of a base-catalyzed reaction where the phenol is deprotonated to form a phenoxide ion, which then reacts with the nitroethenyl compound to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Industrial methods may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitroethenyl)-2-(benzyloxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

5-(2-Nitroethenyl)-2-(benzyloxy)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, which is the basis for its potential antimicrobial and anticancer effects. The benzyloxy group may also play a role in modulating the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)phenol: Lacks the nitroethenyl group, resulting in different chemical properties and reactivity.

    5-Nitro-2-(benzyloxy)phenol:

    5-(2-Nitroethenyl)phenol: Lacks the benzyloxy group, affecting its chemical behavior and biological activity.

Uniqueness

5-(2-Nitroethenyl)-2-(benzyloxy)phenol is unique due to the presence of both the nitroethenyl and benzyloxy groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

5-[(E)-2-nitroethenyl]-2-phenylmethoxyphenol

InChI

InChI=1S/C15H13NO4/c17-14-10-12(8-9-16(18)19)6-7-15(14)20-11-13-4-2-1-3-5-13/h1-10,17H,11H2/b9-8+

InChI Key

MLMRBRNHJIPYNM-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])O

Origin of Product

United States

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